![molecular formula C22H32O5 B579884 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid CAS No. 872993-05-0](/img/structure/B579884.png)
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
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Overview
Description
7,8,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid belongs to the class of organic compounds known as very long-chain fatty acids . These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms .
Molecular Structure Analysis
The molecular structure of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is complex. It is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A .Scientific Research Applications
The compound you’re inquiring about, 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid, is a type of polyunsaturated fatty acid that falls under the category of docosanoids. These are derived from C22 polyunsaturated fatty acids and have various applications in scientific research. Here’s an overview based on the available information:
Inflammation Resolution
Docosanoids like this compound are known for their role in resolving inflammation. They are involved in the production of specialized pro-resolving lipid mediators such as protectins , which help to bring the inflammatory response to an end and promote healing.
Neuroprotection
These compounds have been studied for their neuroprotective effects, particularly in the context of brain injuries and neurodegenerative diseases .
Immune System Modulation
They may also play a role in modulating the immune system, influencing both innate and adaptive immune responses .
Cell Signaling
As signaling molecules, they can influence various cellular processes including cell growth, death, and migration .
Metabolic Regulation
These compounds are involved in metabolic regulation and may impact processes like insulin sensitivity and lipid metabolism .
Mechanism of Action
Target of Action
The primary target of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid, also known as Resolvin D1, is the inflammatory response in the human body . It acts on various cell types involved in inflammation, such as neutrophils and macrophages .
Mode of Action
Resolvin D1 interacts with its targets by regulating actin polymerization, which inhibits the migration of pro-inflammatory neutrophils . It also reduces inflammation mediated by TNF-α in macrophages and enhances the phagocytosis of apoptotic cells by macrophages .
Biochemical Pathways
Resolvin D1 is a part of the specialized pro-resolving mediator (SPM) class of cell signaling molecules, which are enzymatically derived from omega-3 long-chain polyunsaturated fatty acids . These molecules play crucial roles in orchestrating the resolution of tissue inflammation .
Pharmacokinetics
It is known to be a metabolite of the lipoxygenase-mediated oxidation of dha, produced endogenously by aspirin-enhanced cox-2 activity .
Result of Action
The action of Resolvin D1 results in the resolution of inflammation. It reduces the migration of pro-inflammatory neutrophils, decreases inflammation in macrophages, and enhances the clearance of apoptotic cells . This leads to a decrease in inflammation and promotes the healing of tissues .
properties
IUPAC Name |
7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694000 |
Source
|
Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
CAS RN |
872993-05-0 |
Source
|
Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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